molecular formula C5H2BrF3N2 B13080607 4-Bromo-5-(trifluoromethyl)pyrimidine

4-Bromo-5-(trifluoromethyl)pyrimidine

Cat. No.: B13080607
M. Wt: 226.98 g/mol
InChI Key: MZPKDZJKJNWHMO-UHFFFAOYSA-N
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Description

4-Bromo-5-(trifluoromethyl)pyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom at the fourth position and a trifluoromethyl group at the fifth position of the pyrimidine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(trifluoromethyl)pyrimidine typically involves the bromination of a trifluoromethyl-substituted pyrimidine precursor. One common method involves the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines, which provides trifluoromethylated pyrimidines via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Catalysts: Palladium catalysts are often used in coupling reactions, particularly in Suzuki-Miyaura coupling.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.

    Coupling Products: Biaryl compounds are typically formed in Suzuki-Miyaura coupling reactions.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(trifluoromethyl)pyrimidine is not well-documented. the presence of the trifluoromethyl group can influence the compound’s interaction with biological targets by enhancing its lipophilicity and metabolic stability. The bromine atom can also participate in halogen bonding, which can affect the compound’s binding affinity to various molecular targets.

Comparison with Similar Compounds

Properties

Molecular Formula

C5H2BrF3N2

Molecular Weight

226.98 g/mol

IUPAC Name

4-bromo-5-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C5H2BrF3N2/c6-4-3(5(7,8)9)1-10-2-11-4/h1-2H

InChI Key

MZPKDZJKJNWHMO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)Br)C(F)(F)F

Origin of Product

United States

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